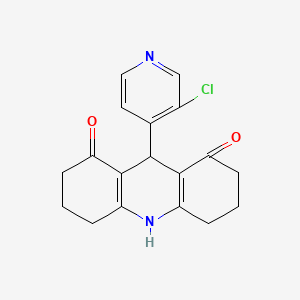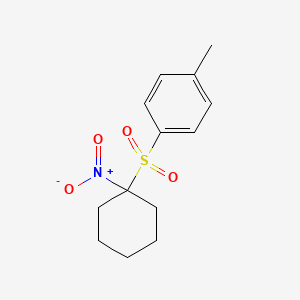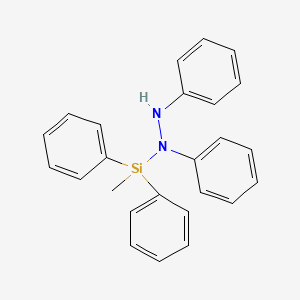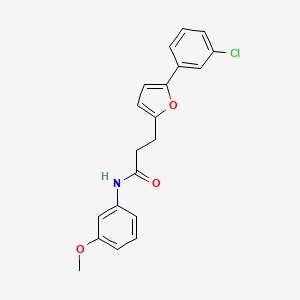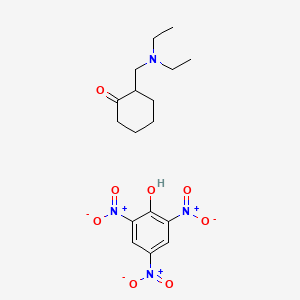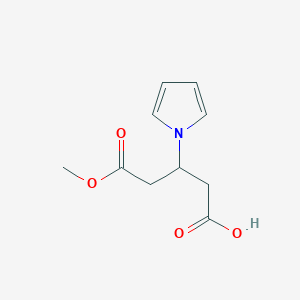
1,2-Bis(phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(phenylethynyl)benzene is an organic compound with the molecular formula C22H14. It is a derivative of benzene, where two phenylethynyl groups are attached to the 1 and 2 positions of the benzene ring. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1,2-dibromobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or piperidine under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(phenylethynyl)benzene has been explored for various scientific research applications, including:
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: While specific biological applications are limited, its derivatives may have potential in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(phenylethynyl)benzene primarily involves its electronic properties. The compound exhibits strong π-electron conjugation, which influences its reactivity and interactions with other molecules. In materials science, its ability to participate in π-π stacking interactions is crucial for its function in organic semiconductors and optoelectronic devices .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups at the 1 and 4 positions.
Diphenylacetylene: A simpler compound with two phenyl groups attached to a central triple bond.
1,2-Diphenylethyne: Another related compound with phenyl groups attached to a central ethyne unit.
Uniqueness
1,2-Bis(phenylethynyl)benzene is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity compared to its analogs. Its ability to form extended π-conjugated systems makes it valuable for applications in advanced materials and organic electronics.
Propiedades
Número CAS |
13203-60-6 |
|---|---|
Fórmula molecular |
C22H14 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
1,2-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H14/c1-3-9-19(10-4-1)15-17-21-13-7-8-14-22(21)18-16-20-11-5-2-6-12-20/h1-14H |
Clave InChI |
XOJSMLDMLXWRMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)

